Lower TPSA Enhances Membrane Permeability
The N1-methylated target compound possesses a computed TPSA of 86.9 Ų, whereas the non-methylated analog 3-amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6) exhibits a TPSA of 97.79 Ų [1]. A lower TPSA generally correlates with improved passive membrane permeability, a critical factor in oral bioavailability. The reduction of ~10.9 Ų in TPSA attributable to N1-methylation represents a meaningful improvement in a key drug-likeness parameter.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 86.9 Ų |
| Comparator Or Baseline | 3-Amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6): 97.79 Ų |
| Quantified Difference | Δ = -10.89 Ų (lower for target compound) |
| Conditions | Computed property (Ertl method) as reported by PubChem and FINETECH, respectively. |
Why This Matters
A lower TPSA is a well-established predictor of enhanced passive intestinal absorption and blood-brain barrier penetration, making the methylated scaffold more suitable for orally bioavailable or CNS-targeted leads.
- [1] PubChem. Compound Summary: 3-amino-1-methyl-1H-pyrazole-4-carboxamide. TPSA: 86.9 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/3-amino-1-methyl-1H-pyrazole-4-carboxamide (accessed 2026-04-25). View Source
